molecular formula C9H11NO B11996552 (E)-Propiophenone oxime

(E)-Propiophenone oxime

Cat. No.: B11996552
M. Wt: 149.19 g/mol
InChI Key: MDLJMYBJBOYUNJ-MDZDMXLPSA-N
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Description

1-Phenyl-1-propanone oxime is an organic compound belonging to the oxime family, characterized by the presence of a hydroxylamine group attached to a carbon-nitrogen double bond. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. Its molecular formula is C₉H₁₁NO, and it is often used as an intermediate in the synthesis of other chemical compounds .

Preparation Methods

1-Phenyl-1-propanone oxime can be synthesized through several methods. The most common synthetic route involves the condensation of 1-phenyl-1-propanone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically occurs under mild conditions, with the mixture being heated to around 60-70°C for several hours .

Industrial production methods may vary, but they generally follow similar principles, often utilizing continuous flow reactors to optimize yield and efficiency. The use of catalysts and advanced purification techniques ensures the high purity of the final product .

Chemical Reactions Analysis

1-Phenyl-1-propanone oxime undergoes various chemical reactions, including:

Common reagents used in these reactions include acids, bases, reducing agents, and catalysts. The major products formed depend on the specific reaction conditions and reagents employed .

Mechanism of Action

The mechanism of action of 1-phenyl-1-propanone oxime involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act by inhibiting certain enzymes or modulating receptor activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Properties

Molecular Formula

C9H11NO

Molecular Weight

149.19 g/mol

IUPAC Name

(NE)-N-(1-phenylpropylidene)hydroxylamine

InChI

InChI=1S/C9H11NO/c1-2-9(10-11)8-6-4-3-5-7-8/h3-7,11H,2H2,1H3/b10-9+

InChI Key

MDLJMYBJBOYUNJ-MDZDMXLPSA-N

Isomeric SMILES

CC/C(=N\O)/C1=CC=CC=C1

Canonical SMILES

CCC(=NO)C1=CC=CC=C1

Origin of Product

United States

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